N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea
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Overview
Description
N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea is a chemical compound that belongs to the class of triazoles Triazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea typically involves the reaction of 2,4-dichlorophenyl derivatives with triazole compounds. One common method involves the condensation of 2,4-dichlorophenyl isocyanate with 1H-1,2,4-triazole-1-yl-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antifungal agents.
Industry: Utilized in the formulation of agrochemicals, such as fungicides, due to its ability to inhibit fungal growth
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea involves the inhibition of key enzymes in fungal and microbial pathways. Specifically, it binds to and inhibits the 14-alpha demethylase enzyme, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another triazole compound with antifungal properties.
Fluconazole: A widely used antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea is unique due to its specific structural features, which confer distinct biological activities. Its dichlorophenyl and triazole moieties contribute to its potent antifungal properties, making it a valuable compound in both pharmaceutical and agricultural applications .
Properties
CAS No. |
89544-66-1 |
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Molecular Formula |
C12H13Cl2N5O2 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]urea |
InChI |
InChI=1S/C12H13Cl2N5O2/c13-8-1-2-9(10(14)3-8)12(21,4-17-11(15)20)5-19-7-16-6-18-19/h1-3,6-7,21H,4-5H2,(H3,15,17,20) |
InChI Key |
XYPVXIMNZAQXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CNC(=O)N)(CN2C=NC=N2)O |
Origin of Product |
United States |
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